molecular formula C7H10ClNS B1605399 Cloprothiazole CAS No. 6469-36-9

Cloprothiazole

Cat. No. B1605399
CAS RN: 6469-36-9
M. Wt: 175.68 g/mol
InChI Key: HMKQACOWZYBTIW-UHFFFAOYSA-N
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Description

Cloprothiazole (CPZ) is a thiazole derivative that has been widely used as an experimental tool in scientific research. It was first synthesized in 1963 and has been shown to have a range of effects on the central nervous system (CNS) and other physiological processes.

Scientific Research Applications

Inhibition of Ethanol-Induced Liver Disease

Cloprothiazole has been investigated for its potential in treating liver damage in models of alcoholic liver disease. A study by Gouillon et al. (2000) found that cloprothiazole treatment in rats fed with ethanol resulted in significantly less liver injury. This effect was attributed to cloprothiazole's ability to inhibit CYP2E1 activity, which plays a crucial role in ethanol-induced liver damage. These findings suggest that cloprothiazole could have potential therapeutic applications in preventing or treating alcoholic liver disease (Gouillon et al., 2000).

Interactions with Iodine and Potential Antithyroid Properties

Research into the molecular interactions of cloprothiazole has revealed its potential in forming charge transfer complexes with iodine. A study by Buxeraud et al. (1990) investigated these interactions and found that cloprothiazole forms strong donor-acceptor interactions with iodine. This suggests that cloprothiazole could be a suitable starting compound for synthesizing new antithyroid agents (Buxeraud et al., 1990).

Neurochemical Actions at the GABA Receptor Complex

Cloprothiazole has been studied for its neurochemical actions, particularly in relation to the GABA receptor complex. Moody and Skolnick (1989) found that cloprothiazole increases 36Cl- uptake in rat cortical synaptoneurosomes, indicating its interaction with the GABA receptor complex. These findings contribute to understanding the neurochemical basis for cloprothiazole's sedative and anticonvulsant effects (Moody & Skolnick, 1989).

properties

IUPAC Name

5-(3-chloropropyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKQACOWZYBTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214991
Record name Cloprothiazole [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloprothiazole

CAS RN

6469-36-9
Record name 5-(3-Chloropropyl)-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6469-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloprothiazole [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprothiazole [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloprothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPROTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKA5F0J75P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Asim, C Vivekanand - jmpas.com
… Compound 5h possess cloprothiazole substitution with benzamide nucleus. It was concluded that compound 5h can treated as lead molecule for the design and development of novel …
Number of citations: 2 jmpas.com
AC Jambut-Absil, J Buxeraud, JF Lagorce… - International journal of …, 1987 - Elsevier
Inspection of the chemical structure of various drugs suggests that they might interfere with thyroid metabolism by complexing molecular iodine in the thyroid gland. Spectroscopic …
Number of citations: 15 www.sciencedirect.com
J Buxeraud, JF Lagorce, F Comby… - International journal of …, 1992 - Taylor & Francis

Certain agrochemicals which contain heterocyclic structures, NCS groups and alkylamino chains may react with molecular iodine to form complexes of the charge transfer type. We …

Number of citations: 5 www.tandfonline.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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